![molecular formula C7H3ClFNO4 B2848481 4-Chloro-3-fluoro-5-nitrobenzoic acid CAS No. 1804879-14-8](/img/structure/B2848481.png)
4-Chloro-3-fluoro-5-nitrobenzoic acid
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Overview
Description
4-Chloro-3-fluoro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It is a very useful precursor and is used as a reagent in the synthesis of 6-Hydroxy Albaconazole, which is a metabolite of Albaconazole, an antifungal agent as neuroprotectant .
Synthesis Analysis
The synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles has been developed using 4-fluoro-3-nitrobenzoic acid . In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-fluoro-5-nitrobenzoic acid can be represented by the InChI code: 1S/C7H3ClFNO4/c8-5-2-1-4 (7 (10)11)3-6 (5)9 (12)13/h1-3H, (H,10,11) and the InChI key is OTJZEAGZIMBMFE-UHFFFAOYSA-N .Chemical Reactions Analysis
The amphiphilic reactivity of the intermediate benzimidazole linked ortho-chloro amines was designed to achieve the title compounds by the reaction of various acid chlorides and isothiocyanates in a single step through the in situ formation of ortho-chloro anilides and thioureas under microwave irradiation .Physical And Chemical Properties Analysis
4-Chloro-3-fluoro-5-nitrobenzoic acid is an off-white powder . The molecular weight of the compound is 219.56 .Scientific Research Applications
Co-crystals with Caffeine
4-Chloro-3-fluoro-5-nitrobenzoic acid has been used in the synthesis of co-crystals with caffeine . These co-crystals adopt a range of structures, including two-dimensional flat layer, corrugated layer, and 3D interlocked structures . The series of crystals allowed researchers to establish a structure–mechanical property relationship .
Mechanism of Bending in Co-crystals
The compound has been used in the study of the mechanism of bending in co-crystals of caffeine and 4-chloro-3-nitrobenzoic acid . The bending mechanism involves a combination of molecular rotation and movement to form the necessary compression and expansion upon bending .
Preparation of Novel Benzimidazoles
4-Chloro-3-fluoro-5-nitrobenzoic acid has been used as a starting reagent in the preparation of novel benzimidazoles . These benzimidazoles have shown antimycobacterial activity .
Preparation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
The compound has been used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors contain a benzimidazole core structure .
Synthesis of Benzimidazole Integrated Benzoxazole and Benzothiazoles
4-Chloro-3-fluoro-5-nitrobenzoic acid has been used in an efficient, facile synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles . This multi-step synthetic sequence involves the conversion of 4-fluoro-3-nitrobenzoic acid into benzimidazole bis-heterocycles .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of novel benzimidazoles having antimycobacterial activity and acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors .
Biochemical Pathways
Based on its potential role in the synthesis of benzimidazoles, it may influence pathways related to antimycobacterial activity and cholinesterase inhibition .
Result of Action
If used in the synthesis of benzimidazoles, the resulting compounds could potentially exhibit antimycobacterial activity and inhibit cholinesterases .
properties
IUPAC Name |
4-chloro-3-fluoro-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJZEAGZIMBMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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